molecular formula C21H23N3O4S2 B2633813 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-37-2

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2633813
CAS RN: 683792-37-2
M. Wt: 445.55
InChI Key: LAJATXHLLXNHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have shown promise in cancer research. For example, a derivative demonstrated significant proapoptotic activity against melanoma cell lines, with growth inhibition and notable anticancer activity, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015). Another study designed and synthesized a series of related compounds, finding that most exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

This compound and its derivatives also demonstrate significant antimicrobial and antifungal properties. One study found that the synthesized compounds were sensitive to both Gram-positive and Gram-negative bacteria, and also exhibited antifungal activity against Candida albicans (I. Sych et al., 2019). Additionally, another research synthesized a series of derivatives, which were screened for antimicrobial activity, showing pronounced antibacterial activity against Gram-positive strains (D. Bikobo et al., 2017).

Supramolecular Gelators

A new series of N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , were synthesized and investigated for their gelation behavior. This research highlighted the importance of methyl functionality and multiple non-covalent interactions in determining gelation/non-gelation behavior, with some derivatives displaying good stability and low minimum gelator concentration (P. Yadav & Amar Ballabh, 2020).

Electrophysiological Activity

A related compound, N-substituted imidazolylbenzamides or benzene-sulfonamides, was synthesized and studied for cardiac electrophysiological activity. Some compounds in this study demonstrated potency in an in vitro Purkinje fiber assay, indicating their potential as selective class III agents for cardiac applications (T. K. Morgan et al., 1990).

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-9-11-24(12-10-14)30(26,27)17-6-4-16(5-7-17)20(25)23-21-22-18(13-29-21)19-8-3-15(2)28-19/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJATXHLLXNHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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